molecular formula C6H8Br2N2 B1290472 4-(Bromomethyl)pyridin-2-amine hydrobromide CAS No. 864461-13-2

4-(Bromomethyl)pyridin-2-amine hydrobromide

Cat. No. B1290472
M. Wt: 267.95 g/mol
InChI Key: VXJUKFKTTJFHHP-UHFFFAOYSA-N
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Description

The compound "4-(Bromomethyl)pyridin-2-amine hydrobromide" is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. The structure of the compound suggests that it contains a pyridine ring with a bromomethyl group attached to the fourth position and an amine group at the second position, along with an additional hydrobromide ion.

Synthesis Analysis

The synthesis of brominated pyridine derivatives can be achieved through various methods. For instance, pyridinium hydrobromide perbromide has been used as a versatile catalyst for the aziridination of olefins, which could potentially be adapted for the synthesis of brominated pyridines . Additionally, the use of N-bromosuccinimide has been shown to be effective for the regioselective halogenation of activated pyridines, which might be applicable for synthesizing the target compound . Although the exact synthesis of "4-(Bromomethyl)pyridin-2-amine hydrobromide" is not detailed in the provided papers, these methods could be considered for its preparation.

Molecular Structure Analysis

The molecular structure of brominated pyridine derivatives is characterized by the presence of a pyridine ring and substituents that can engage in various intermolecular interactions. For example, cyclometalated Pd(II) and Ir(III) complexes with 2-(4-bromophenyl)pyridine exhibit many intermolecular C-H...X (Cl, Br, π) and π-π interactions within their crystal structures . These interactions are crucial for the stability and properties of the compounds.

Chemical Reactions Analysis

Brominated pyridine compounds can participate in a variety of chemical reactions. The presence of a bromomethyl group makes them suitable for further functionalization through nucleophilic substitution reactions . Additionally, the amine group can act as a nucleophile or base, participating in reactions such as the formation of pyrroles when reacted with alkenals . The versatility of these functional groups allows for a wide range of chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated pyridine derivatives are influenced by their molecular structure. The presence of bromine atoms typically increases the density and molecular weight of the compound. The bromomethyl group is also reactive, which can affect the compound's stability and reactivity. The luminescent properties of some brominated pyridine complexes suggest that the target compound may also exhibit interesting optical properties under certain conditions . The basicity of the amine group and its ability to form salts, such as hydrobromides, can also impact the solubility and reactivity of the compound .

Scientific Research Applications

  • General Use in Organic Synthesis

    • Application Summary : “4-(Bromomethyl)pyridin-2-amine hydrobromide” is a substituted pyridine, which is often used as a building block in organic synthesis .
  • Preparation of Diamines

    • Application Summary : This compound reacts with 1,2-ethanediamine and 1,3-propanediamine to form the corresponding diamines .
  • Preparation of Benzoxazine Derivatives

    • Application Summary : This compound may be used in the preparation of various benzoxazine derivatives .
  • Preparation of Uridine and Thymidine Derivatives

    • Application Summary : This compound may be used in the preparation of 3-(4-pyridylmethyl)-2′,3′-di-O-oleyl-5′-O-(4,4′-dimethoxytriphenylmethyl)uridine and 3-(4-pyridylmethyl)-3′-O-oleyl-5′-O-(4,4-dimethoxytriphenylmethyl)-thymidine .
  • Preparation of 1,4-bis(N-hexyl-4-pyridinium)butadiene Diperchlorate

    • Application Summary : This compound may be used in the preparation of 1,4-bis(N-hexyl-4-pyridinium)butadiene diperchlorate .
  • Preparation of 2-Morpholin-4-yl-7-(pyridin-2-ylmethoxy)-4H-1,3-benzoxazin-4-one

    • Application Summary : This compound may be used in the preparation of 2-morpholin-4-yl-7-(pyridin-2-ylmethoxy)-4H-1,3-benzoxazin-4-one .
  • Preparation of 2-[1-(pyridin-2-ylmethyl)-1H-1,2,3-triazol-4-yl]pyridine

    • Application Summary : This compound may be used in the preparation of 2-[1-(pyridin-2-ylmethyl)-1H-1,2,3-triazol-4-yl]pyridine .
  • Preparation of 7-nitrobenz-2-oxa-1,3-diazole (NBD) based colorimetric and fluorescence chemosensor

    • Application Summary : This compound may be used in the synthesis of 7-nitrobenz-2-oxa-1,3-diazole (NBD) based colorimetric and fluorescence chemosensor .
  • Preparation of 8-methyl-2-morpholin-4-yl-7-(pyridin-4-ylmethoxy)-4H-1,3-benzoxazin-4-one

    • Application Summary : This compound may be used in the preparation of 8-methyl-2-morpholin-4-yl-7-(pyridin-4-ylmethoxy)-4H-1,3-benzoxazin-4-one .

Safety And Hazards

“4-(Bromomethyl)pyridin-2-amine hydrobromide” is considered hazardous . It causes severe skin burns and eye damage, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

4-(bromomethyl)pyridin-2-amine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2.BrH/c7-4-5-1-2-9-6(8)3-5;/h1-3H,4H2,(H2,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXJUKFKTTJFHHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1CBr)N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Bromomethyl)pyridin-2-amine hydrobromide

CAS RN

864461-13-2
Record name 4-(BROMOMETHYL)PYRIDIN-2-AMINE HBR
Source European Chemicals Agency (ECHA)
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

(2-Aminopyridin-4-yl)methanol (15 g, 12 mmol) was suspended in a 47% aqueous hydrobromic acid solution (120 mL, 72 mmol) at room temperature, and the mixture was stirred for 6 hours at outer temperature 120° C. The mixture was stirred for 15 hours at room temperature, then the precipitated solid was filtered off and washed with ethyl acetate. The solid was dried under reduced pressure to give 23 g of the title reference compound as a gray solid. (Yield 71%)
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step Two

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